
2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate is a compound that belongs to the class of glycosides It is a derivative of glucose, where one glucose molecule is glycosidically linked to another glucose molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate typically involves enzymatic or chemical glycosylation processes. One common method is the use of cyclodextrin glucanotransferase from Bacillus stearothermophilus, which catalyzes the transfer of a glucosyl group to the glucose molecule . The reaction conditions often include a controlled temperature and pH to optimize the enzyme’s activity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using biotransformation techniques. This involves the use of genetically modified microorganisms or enzymes to produce the compound in large quantities. The process is designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions
2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Catalysts like acids or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield glucuronic acid derivatives, while reduction could produce deoxy-sugars .
科学研究应用
2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a stable intermediate in the synthesis of more complex molecules.
Biology: The compound serves as a model substrate for studying enzyme kinetics and glycosylation processes.
Medicine: It has potential therapeutic applications due to its antioxidant properties and ability to stabilize other bioactive compounds
作用机制
The mechanism by which 2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. This is achieved through the donation of electrons to neutralize reactive oxygen species, thereby protecting cells and tissues from damage .
相似化合物的比较
Similar Compounds
2-O-α-D-Glucopyranosyl-L-ascorbic acid: Another glycoside derivative with similar antioxidant properties.
Arbutin: A glycoside used in cosmetics for its skin-lightening effects.
α-Glucosyl glycerol: Known for its moisturizing properties in skincare products.
Uniqueness
What sets 2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate apart from these similar compounds is its enhanced stability and prolonged antioxidant activity. Unlike some other glycosides, it does not readily degrade under physiological conditions, making it a more reliable and effective compound for various applications .
属性
分子式 |
C12H24O12 |
|---|---|
分子量 |
360.31 g/mol |
IUPAC 名称 |
6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12;/h3-20H,1-2H2;1H2 |
InChI 键 |
WQUZRMGQKGHEDV-UHFFFAOYSA-N |
规范 SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


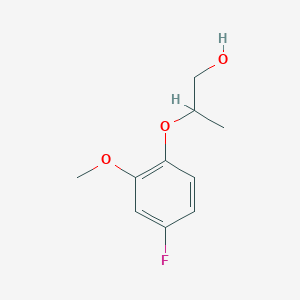


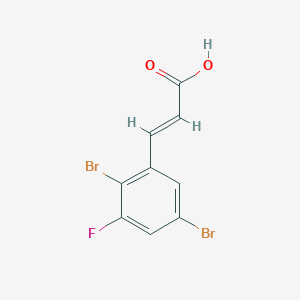




![7-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13726631.png)
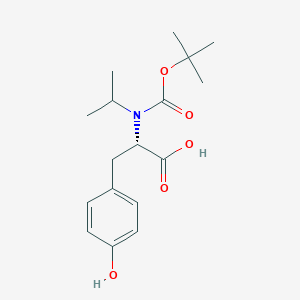
![(3R,7R,10S)-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B13726636.png)
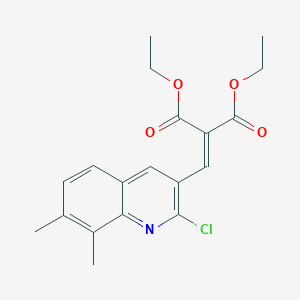
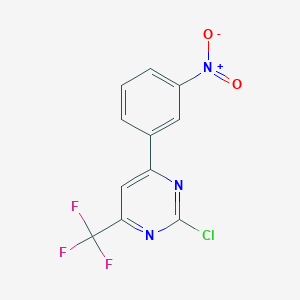
![tert-butyl (NE)-N-[amino-[[2-(3-bromo-4-fluorophenyl)acetyl]amino]methylidene]carbamate](/img/structure/B13726645.png)
